REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4](=[O:12])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][NH2:11].[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[C:15]=1[C:21]1[C:25]([C:26](Cl)=[O:27])=[C:24]([CH3:29])[O:23][N:22]=1>>[CH3:2][O:3][C:4](=[O:12])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][NH:11][C:26]([C:25]1[C:21]([C:15]2[C:16]([F:20])=[CH:17][CH:18]=[CH:19][C:14]=2[Cl:13])=[N:22][O:23][C:24]=1[CH3:29])=[O:27] |f:0.1|
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Name
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|
Quantity
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733 mg
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Type
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reactant
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Smiles
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Cl.COC(CCCCCCN)=O
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Name
|
|
Quantity
|
1.03 g
|
Type
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reactant
|
Smiles
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ClC1=C(C(=CC=C1)F)C1=NOC(=C1C(=O)Cl)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
COC(CCCCCCNC(=O)C=1C(=NOC1C)C1=C(C=CC=C1F)Cl)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.48 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |